REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CC(=C)C>C1CCCCC1>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7] |f:0.1|
|
Name
|
β-pinene isobutylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(=C)C1C2)C.CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
to thoroughly dissolve the β-pinene/isobutylene copolymer (A2)
|
Type
|
ADDITION
|
Details
|
Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added
|
Type
|
ADDITION
|
Details
|
sufficiently dispersed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the inside of the pressure vessel was sufficiently purged with hydrogen
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 130° C.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
CUSTOM
|
Details
|
reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %)
|
Type
|
CUSTOM
|
Details
|
sufficiently dried
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CC(=C)C>C1CCCCC1>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7] |f:0.1|
|
Name
|
β-pinene isobutylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(=C)C1C2)C.CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
to thoroughly dissolve the β-pinene/isobutylene copolymer (A2)
|
Type
|
ADDITION
|
Details
|
Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added
|
Type
|
ADDITION
|
Details
|
sufficiently dispersed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the inside of the pressure vessel was sufficiently purged with hydrogen
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 130° C.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
CUSTOM
|
Details
|
reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %)
|
Type
|
CUSTOM
|
Details
|
sufficiently dried
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CC(=C)C>C1CCCCC1>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7] |f:0.1|
|
Name
|
β-pinene isobutylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(=C)C1C2)C.CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
to thoroughly dissolve the β-pinene/isobutylene copolymer (A2)
|
Type
|
ADDITION
|
Details
|
Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added
|
Type
|
ADDITION
|
Details
|
sufficiently dispersed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the inside of the pressure vessel was sufficiently purged with hydrogen
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 130° C.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
CUSTOM
|
Details
|
reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %)
|
Type
|
CUSTOM
|
Details
|
sufficiently dried
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].CC(=C)C>C1CCCCC1>[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7] |f:0.1|
|
Name
|
β-pinene isobutylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(=C)C1C2)C.CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
to thoroughly dissolve the β-pinene/isobutylene copolymer (A2)
|
Type
|
ADDITION
|
Details
|
Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added
|
Type
|
ADDITION
|
Details
|
sufficiently dispersed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the inside of the pressure vessel was sufficiently purged with hydrogen
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 130° C.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
CUSTOM
|
Details
|
reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %)
|
Type
|
CUSTOM
|
Details
|
sufficiently dried
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |